molecular formula C15H17Cl2NO B14441749 (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one CAS No. 75384-93-9

(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one

Cat. No.: B14441749
CAS No.: 75384-93-9
M. Wt: 298.2 g/mol
InChI Key: NHGKTJCKWGILCY-CMPLNLGQSA-N
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Description

(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one is a chemical compound that belongs to the class of quinolizines This compound is characterized by its unique structure, which includes a dichlorophenyl group and an octahydroquinolizinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Quinolizine Core: This can be achieved through a cyclization reaction involving a suitable amine and a ketone or aldehyde.

    Introduction of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl halide reacts with the quinolizine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.

    Purification Techniques: Implementation of advanced purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, researchers may explore the compound’s potential as a therapeutic agent, particularly for its activity against specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (7R,9aR)-7-Phenyl-octahydro-2H-quinolizin-2-one: Similar structure but lacks the dichlorophenyl group.

    (7R,9aR)-7-(2,4-Difluorophenyl)octahydro-2H-quinolizin-2-one: Contains a difluorophenyl group instead of a dichlorophenyl group.

Uniqueness

The presence of the dichlorophenyl group in (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its reactivity or binding affinity to specific targets.

Properties

CAS No.

75384-93-9

Molecular Formula

C15H17Cl2NO

Molecular Weight

298.2 g/mol

IUPAC Name

(7R,9aR)-7-(2,4-dichlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one

InChI

InChI=1S/C15H17Cl2NO/c16-11-2-4-14(15(17)7-11)10-1-3-12-8-13(19)5-6-18(12)9-10/h2,4,7,10,12H,1,3,5-6,8-9H2/t10-,12+/m0/s1

InChI Key

NHGKTJCKWGILCY-CMPLNLGQSA-N

Isomeric SMILES

C1C[C@@H](CN2[C@H]1CC(=O)CC2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CC(CN2C1CC(=O)CC2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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